4-氰基-N-((1-(2-羟乙氧基)环戊基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

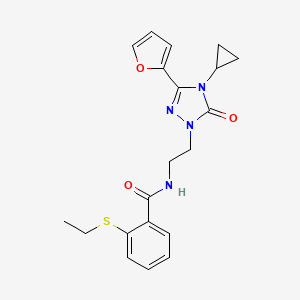

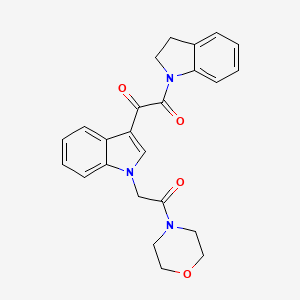

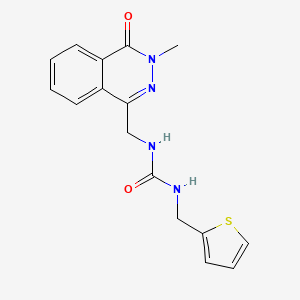

The compound "4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss related benzamide derivatives and their synthesis, which can provide insights into the potential characteristics of the compound . For instance, paper describes the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and their solid-state properties, as well as their ability to sense fluoride anions through a colorimetric response. This suggests that similar benzamide compounds may also exhibit interesting solid-state properties and potential sensing capabilities.

Synthesis Analysis

The synthesis of benzamide derivatives is detailed in both papers. Paper outlines the direct acylation reactions used to create a series of N-(cyano(naphthalen-1-yl)methyl)benzamides. This method could potentially be applied to the synthesis of "4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide" by modifying the starting materials and reaction conditions. Paper discusses an unexpected rearrangement of benzoyl cyanide into benzoyl isocyanide, leading to the formation of N-(4-cyano-2-phenyloxazol-5-yl)benzamide. This highlights the complexity of reactions involving cyanide functional groups and the potential for unexpected outcomes in the synthesis of benzamide derivatives.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds, as mentioned in both papers. Paper used this technique to reveal the solid-state properties of the synthesized benzamide derivatives. Paper confirmed the structure of a related compound through X-ray crystallographic analysis. These findings suggest that X-ray crystallography could be employed to analyze the molecular structure of "4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide" and provide detailed information about its geometry and conformation.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving benzamide derivatives. Paper describes a colorimetric sensing mechanism that involves a deprotonation-enhanced intramolecular charge transfer (ICT). This indicates that benzamide compounds can participate in proton transfer reactions and interact with specific anions. Paper illustrates the rearrangement of benzoyl cyanide into an isocyanide, followed by trimerization. These reactions demonstrate the reactivity of the cyano group and the potential for complex transformations in benzamide chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and functional groups. Paper explores the hydrogen bonding interactions in the solution phase through UV-Vis absorption and NMR analyses. The colorimetric sensing behavior of one derivative is attributed to specific molecular interactions. These techniques could be applied to study the physical and chemical properties of "4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide," including its solubility, optical properties, and potential for molecular recognition.

科学研究应用

催化应用

- 王等人(2011 年)的一项研究引入了一种由负载在介孔石墨氮化碳上的 Pd 纳米粒子组成的催化剂,该催化剂在苯酚及其衍生物在水性介质中氢化为环己酮时表现出高活性和选择性,证明了相关化合物在化学制造工艺中具有催化应用的潜力 (王,姚,李,苏,& 安东内蒂,2011).

传感应用

- 托马苏洛等人(2006 年)设计了杂环化合物,包括恶嗪衍生物,用于比色检测氰化物,展示了此类化合物在制定实用策略以识别水性环境中的有毒阴离子方面的效用 (托马苏洛,索尔蒂诺,怀特,& 雷莫,2006).

化学合成和重排

- 横山、畑中和坂本(1985 年)探讨了氰基和甲硫代基取代的丙烯酰胺的合成,通过 O,N 和 N,N 双重重排得到产物,表明涉及类似化合物的复杂合成途径的可能性 (横山,畑中,& 坂本,1985).

生物活性

- 佩特里等人(1986 年)研究了吡唑呋喃的核苷和核苷酸衍生物的抗病毒和细胞抑制活性,突出了结构修饰在增强此类化合物的生物活性中的重要性 (佩特里,雷文卡尔,达利,乔治,麦克凯南,哈米尔,& 罗宾斯,1986).

结构材料科学

- 戈什等人(2000 年)对来氟米特代谢物类似物的一项研究提供了对其分子结构、氢键网络和晶体堆积的见解,有助于理解类似化合物的结构性质 (戈什,詹尼森,郑,& 乌克恩,2000).

属性

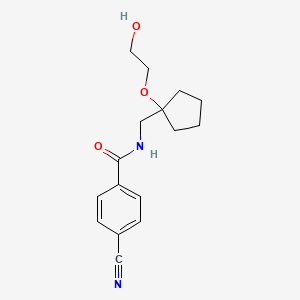

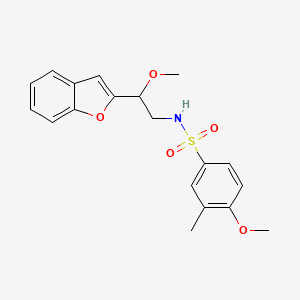

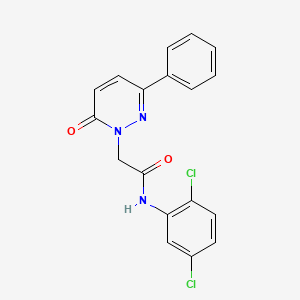

IUPAC Name |

4-cyano-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c17-11-13-3-5-14(6-4-13)15(20)18-12-16(21-10-9-19)7-1-2-8-16/h3-6,19H,1-2,7-10,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMWJOFHHPBCQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)C#N)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

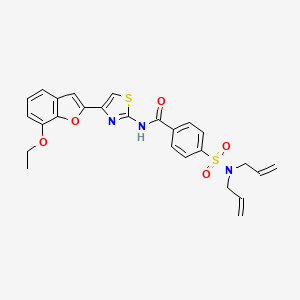

![2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2508084.png)

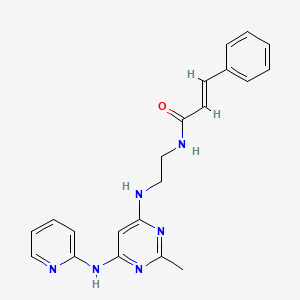

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2508085.png)

![N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/no-structure.png)

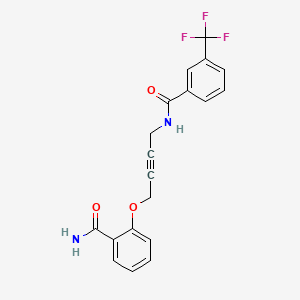

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)

![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)